
2-(3,5-Dichlorophenyl)morpholine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dichlorophenyl)morpholine oxalate is a unique chemical compound with the empirical formula C12H13Cl2NO5 . It has a molecular weight of 322.14 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOC(=O)C(O)=O.Clc1cc(Cl)cc(c1)C2CNCCO2 . The InChI representation is 1S/C10H11Cl2NO.C2H2O4/c11-8-3-7(4-9(12)5-8)10-6-13-1-2-14-10;3-1(4)2(5)6/h3-5,10,13H,1-2,6H2;(H,3,4)(H,5,6) . Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Characterization
Research on Co(III) complexes, including those with morpholine components, has led to insights into their synthesis and characterization. For instance, Amirnasr et al. (2001) synthesized Co(III) complexes with morpholine, studying their structure through X-ray diffraction and spectroscopic methods. These complexes showed interactions through hydrogen bonds and π–π interactions, contributing to the understanding of their 3D network structures (Amirnasr et al., 2001).
Kinase Activity Inhibition
The optimization of quinolinecarbonitriles, involving morpholine groups, has been reported to significantly inhibit Src kinase activity. Boschelli et al. (2001) discovered that replacing certain groups with a morpholine group enhanced the inhibition of Src kinase activity and Src-mediated cell proliferation, highlighting the compound's potential in cancer research (Boschelli et al., 2001).
Crystal Structure Insights
The crystal structure of dimethomorph, a morpholine fungicide, was elucidated by Kang et al. (2015), revealing its molecular configuration and interactions. Such studies are essential for understanding the chemical's behavior and potential applications in agriculture (Kang et al., 2015).
Magnetic Properties
Research into rhenium(IV) compounds, including oxalate complexes, provides insights into their magnetic properties. Chiozzone et al. (1999) synthesized and analyzed the crystal structures and magnetic behavior of these compounds, contributing to the field of material science (Chiozzone et al., 1999).
Fluorescence Imaging in Living Cells
A morpholine-type naphthalimide chemosensor was developed for imaging trivalent metal ions in living cells, highlighting its application in biological and medical research. Ye et al. (2019) demonstrated its effective use in detecting Fe3+, Al3+, and Cr3+ ions, showcasing the potential for morpholine derivatives in diagnostic imaging (Ye et al., 2019).
Safety and Hazards
The compound is labeled with the pictogram of a skull and crossbones, indicating that it is dangerous . The hazard statements associated with it are H301 and H319 . The precautionary statements are P301+P310 and P305+P351+P338 . A Material Safety Data Sheet (MSDS) is available for further safety information .
Eigenschaften
IUPAC Name |
2-(3,5-dichlorophenyl)morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO.C2H2O4/c11-8-3-7(4-9(12)5-8)10-6-13-1-2-14-10;3-1(4)2(5)6/h3-5,10,13H,1-2,6H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMJVEVHDSRJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC(=CC(=C2)Cl)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

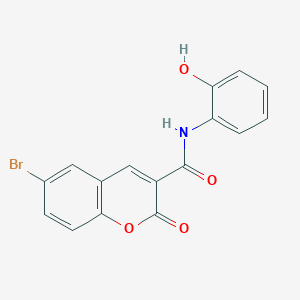
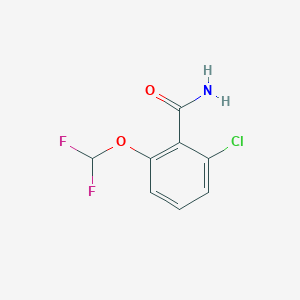
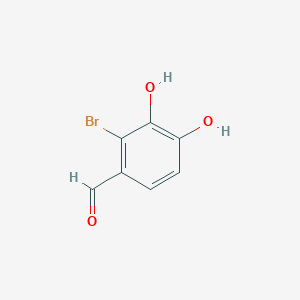

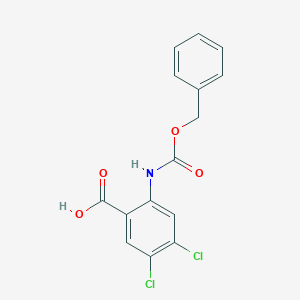

![5-(4-chlorophenyl)-1-(3-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2694421.png)

![7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2694424.png)
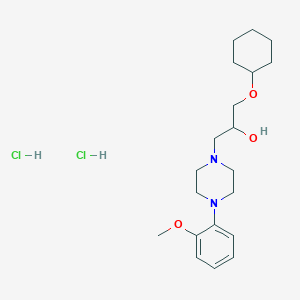

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2694431.png)
![N-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2694432.png)
![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-oxo-2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2694433.png)